2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- is a derivative of the benzodiazepine family, known for its significant pharmacological properties. This compound is characterized by its unique structure, which includes an ethyl group at the 5-position, contributing to its distinct chemical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-diamine with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the benzodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: Lacks the ethyl group at the 5-position.
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Contains a hydroxy group and a phenyl group, differing in functional groups and substitution patterns.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Similar structure but with additional methyl and phenyl groups
Uniqueness
The presence of the ethyl group at the 5-position in 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl- imparts unique chemical and biological properties, distinguishing it from other benzodiazepine derivatives. This structural feature can influence its reactivity, pharmacokinetics, and overall biological activity .
Properties
CAS No. |
120192-33-8 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-ethyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-13-8-7-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
KNPPRQOIIIFEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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